molecular formula C13H10N4O B14177343 4-Phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxamide CAS No. 918132-85-1

4-Phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxamide

Cat. No.: B14177343
CAS No.: 918132-85-1
M. Wt: 238.24 g/mol
InChI Key: NPTNHCKRYUWRBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxamide is a heterocyclic compound belonging to the family of pyrazolopyridines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with a phenyl group at the 4-position and a carboxamide group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxamide typically involves the formation of the pyrazolopyridine core followed by functionalization at specific positions. One common method involves the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate to form the pyrazolopyridine core . This intermediate can then be further functionalized to introduce the phenyl and carboxamide groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-Phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also modulate receptor activity by binding to receptor sites and altering their conformation and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

918132-85-1

Molecular Formula

C13H10N4O

Molecular Weight

238.24 g/mol

IUPAC Name

4-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxamide

InChI

InChI=1S/C13H10N4O/c14-12(18)11-6-9(8-4-2-1-3-5-8)10-7-15-17-13(10)16-11/h1-7H,(H2,14,18)(H,15,16,17)

InChI Key

NPTNHCKRYUWRBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C2C=NN3)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.